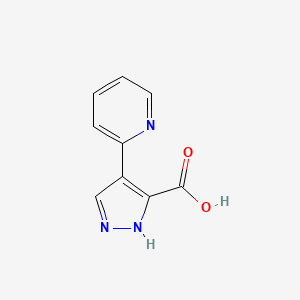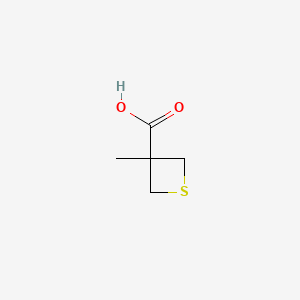
3-Methylthietane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthietane-3-carboxylic acid is an organic compound with the molecular formula C5H8O2S . It is also known by its IUPAC name, 3-methylthietane-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Methylthietane-3-carboxylic acid consists of a five-membered ring containing a sulfur atom, a methyl group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to another carbon atom in the ring .
Chemical Reactions Analysis
Carboxylic acids, such as 3-Methylthietane-3-carboxylic acid, can undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carboxylic acids, including 3-Methylthietane-3-carboxylic acid, are weak acids. They have a relatively small extent of dissociation in aqueous solution, with acidity constants (Ka) being approximately 10^-5 .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
Titration Behavior and Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids : Research on water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) and its copolymers, has revealed significant insights into their solution properties. These studies focused on their potentiometric titration, viscosity measurements, and UV−visible spectroscopy. The findings indicate that pH-induced abrupt conformational changes occur, transitioning from an aggregated state to an extended state of the polymer main chain, highlighting the unique behavior of these polymers compared to common polyelectrolytes (Kim et al., 1999).
Photoinduced Electron Transfer Polymerization : Sulfur-containing carboxylic acids have been studied as electron donors in photoinduced free-radical polymerizations. This research provides insights into the mechanisms of radical formation and the efficiency of various carboxylic acids in initiating polymerization processes. The results suggest that radicals with aromatic moieties serve as better initiators, highlighting the role of sulfur-containing carboxylic acids in developing advanced polymerization techniques (Wrzyszczyński et al., 2000).
Medicinal Chemistry and Drug Design
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives as Bioisosteres : Exploring the oxetane and thietane rings as potential isosteric replacements for the carboxylic acid functional group in drug molecules, researchers have synthesized and evaluated model compounds and derivatives of ibuprofen for inhibition of eicosanoid biosynthesis. This work underscores the potential of sulfur-containing rings as bioisosteres in drug design, offering new avenues for the development of therapeutic agents (Lassalas et al., 2017).
Carboxyfullerenes as Neuroprotective Agents : Research into carboxylic acid derivatives of fullerenes has shown promising neuroprotective properties. These compounds act as potent free radical scavengers, inhibiting excitotoxic death of cultured neurons and offering potential therapeutic benefits in neurodegenerative diseases. Such studies highlight the versatile applications of carboxylic acid derivatives in medicinal chemistry and therapy (Dugan et al., 1997).
Eigenschaften
IUPAC Name |
3-methylthietane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNWQGSKLASHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthietane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

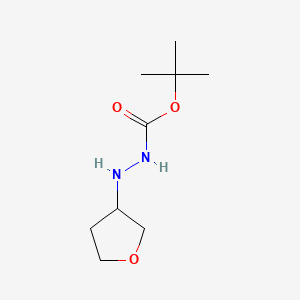
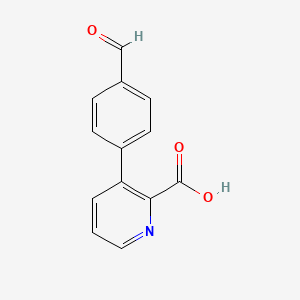

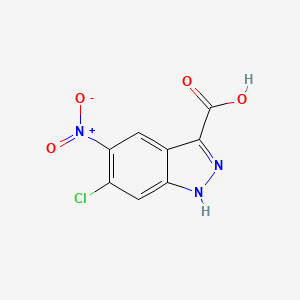
![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
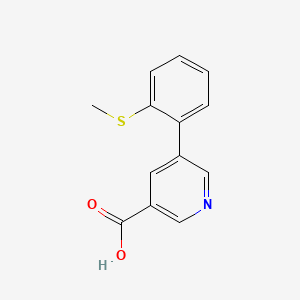
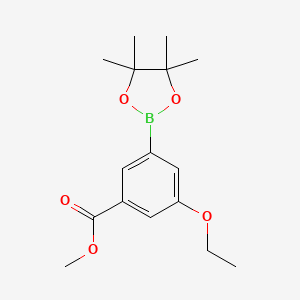

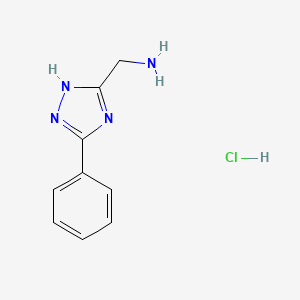
![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)
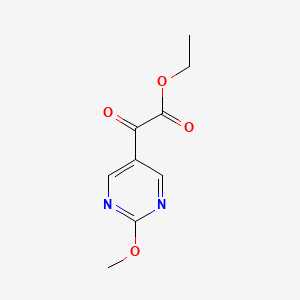
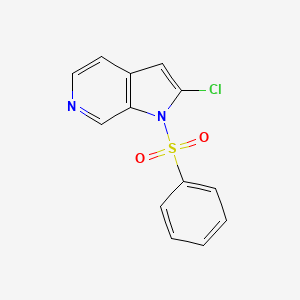
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
